molecular formula C12H17N3O4 B13658280 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylicacid

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylicacid

Cat. No.: B13658280
M. Wt: 267.28 g/mol
InChI Key: BBBUJPWAKBRFTP-UHFFFAOYSA-N
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Description

1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring fused to an azetidine moiety. The tert-butoxycarbonyl (Boc) group serves as a protective group for the azetidine nitrogen, enhancing stability during synthetic processes. This compound is widely utilized in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of kinase inhibitors and protease-targeting molecules. Its molecular formula is C₁₃H₁₉N₃O₄, with a molecular weight of 281.31 g/mol . The CAS registry number for this compound is 2089725-89-1 .

Key structural features include:

  • Azetidine ring: A four-membered nitrogen-containing ring, contributing to conformational rigidity.
  • Pyrazole-carboxylic acid: Provides hydrogen-bonding capacity and metal-coordination sites.
  • Boc group: Improves solubility in organic solvents and protects reactive amines during multi-step syntheses.

Properties

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-6-8(7-14)15-5-4-9(13-15)10(16)17/h4-5,8H,6-7H2,1-3H3,(H,16,17)

InChI Key

BBBUJPWAKBRFTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C=CC(=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Material and Protection of Azetidine

The synthesis typically begins with 3,3-dimethoxy-azetidine or azetidin-3-yl derivatives as the core scaffold. The nitrogen atom in the azetidine ring is protected using the tert-butoxycarbonyl (Boc) group to prevent side reactions during further functionalization.

Example Procedure:

  • In a four-necked flask, 3,3-dimethoxy-azetidine (10 g, 85.4 mmol) is dissolved in methylene chloride (50 mL).
  • Triethylamine (12.9 g, 128.1 mmol) is added as a base.
  • Di-tert-butyl dicarbonate (22.3 g, 102.5 mmol) is added dropwise at 10–40 °C.
  • The reaction mixture is stirred for 3–4 hours at 10–40 °C.
  • After completion, the mixture is washed with water and extracted with methylene chloride.
  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
  • The product 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine is obtained in 91% yield as a white solid.

This step ensures the azetidine nitrogen is Boc-protected, facilitating subsequent coupling reactions.

Coupling with Pyrazole-3-carboxylic Acid

The Boc-protected azetidine intermediate is then coupled with 1H-pyrazole-3-carboxylic acid to form the target compound.

While specific detailed synthetic routes for this coupling are less commonly published, the general approach involves:

  • Activation of the carboxylic acid group of pyrazole-3-carboxylic acid (e.g., via carbodiimide coupling agents such as EDC or DCC).
  • Nucleophilic substitution or amidation with the Boc-protected azetidin-3-yl amine.
  • Purification by crystallization or chromatography.

Crystallization and Purification

Following the reaction, crystallization is typically performed to purify the product:

  • Addition of hexane to the concentrated residue.
  • Heating to 40–50 °C to dissolve the product.
  • Cooling to 5–10 °C to induce crystallization.
  • Filtration and drying yield the pure compound.

Data Table: Summary of Preparation Steps and Yields

Step Reagents/Conditions Product Yield (%) Notes
Boc protection of azetidine 3,3-dimethoxy-azetidine, di-tert-butyl dicarbonate, triethylamine, DCM, 10–40 °C 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine 91 Efficient Boc protection step
Coupling with pyrazole acid Pyrazole-3-carboxylic acid, coupling agents (e.g., EDC/DCC), base, solvent 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid Not explicitly reported Typical amidation or nucleophilic substitution
Crystallization & purification Hexane addition, heating (40–50 °C), cooling (5–10 °C) Purified target compound - Standard purification technique

Research Findings and Analytical Data

  • The Boc protection step is well-documented and yields high purity intermediates suitable for further functionalization.
  • The target compound's molecular formula is C12H17N3O4 with a molecular weight of 267.28 g/mol.
  • Analytical characterization typically includes NMR, LC-MS, and HPLC to confirm structure and purity.
  • The compound is stable under standard laboratory conditions and suitable for use as a building block in pharmaceutical synthesis.

Comparative Analysis

Feature Boc-Protected Azetidine Intermediate Final Pyrazole-Carboxylic Acid Derivative
Complexity Moderate Higher due to heterocyclic coupling
Yield High (around 90%) Variable, dependent on coupling efficiency
Purification Simple crystallization Requires chromatographic purification
Application Intermediate for further synthesis Potential pharmaceutical applications

Chemical Reactions Analysis

Types of Reactions

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the pyrazole ring, while reduction could lead to the formation of reduced azetidine derivatives.

Scientific Research Applications

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid primarily involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The rigidity of the linker can influence the 3D orientation of the degrader and the formation of the ternary complex, thereby affecting the efficiency of protein degradation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of Boc-protected heterocyclic carboxylic acids. Below is a detailed comparison with structurally analogous molecules:

1-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid

  • Structural Difference : Replaces the azetidine ring with a six-membered piperidine ring.
  • Molecular Formula : C₁₅H₂₁N₃O₄ (MW: 307.35 g/mol).

1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid

  • Structural Difference : Substitutes pyrazole with a 1,2,3-triazole ring.
  • Impact : Triazole’s higher polarity improves aqueous solubility but may reduce membrane permeability. The triazole’s ability to participate in click chemistry also broadens synthetic applications .
  • Molecular Formula : C₁₁H₁₆N₄O₄ (MW: 280.27 g/mol; CAS: 1529035-77-5) .

1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

  • Structural Difference : Adds a methyl group at the 5-position of the triazole ring.
  • Impact : Methyl substitution increases lipophilicity, enhancing blood-brain barrier penetration in CNS-targeting drug candidates .
  • Molecular Formula : C₁₂H₁₈N₄O₄ (MW: 294.30 g/mol; CAS: 2350100-63-7) .

1-{1-[(tert-Butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

  • Structural Difference : Features a pyrrolidine ring (five-membered) and a difluoromethyl group.
  • Impact : The electron-withdrawing difluoromethyl group enhances metabolic stability, while pyrrolidine offers intermediate rigidity compared to azetidine .
  • Molecular Formula : C₁₃H₁₈F₂N₄O₄ (MW: 332.31 g/mol; CAS: 2044903-03-7) .

Comparative Data Table

Compound Name Core Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Property Differences
1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid Azetidine Pyrazole-3-carboxylic acid C₁₃H₁₉N₃O₄ 281.31 2089725-89-1 High rigidity, moderate solubility
1-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid Piperidine Pyrazole-3-carboxylic acid C₁₅H₂₁N₃O₄ 307.35 Not Provided Increased stability, reduced binding specificity
1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid Azetidine 1,2,3-Triazole-4-carboxylic acid C₁₁H₁₆N₄O₄ 280.27 1529035-77-5 Enhanced polarity, click chemistry compatibility
1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid Azetidine 5-Methyl-1,2,3-triazole-4-carboxylic acid C₁₂H₁₈N₄O₄ 294.30 2350100-63-7 Improved lipophilicity for CNS penetration
1-{1-[(tert-Butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid Pyrrolidine 5-Difluoromethyl-1,2,3-triazole-4-carboxylic acid C₁₃H₁₈F₂N₄O₄ 332.31 2044903-03-7 Superior metabolic stability, fluorinated substituent

Biological Activity

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid
  • Molecular Formula : C11H16N4O4
  • Molecular Weight : 268.27 g/mol
  • CAS Number : 1529035-77-5

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. Pyrazole derivatives are known for their diverse pharmacological properties, including:

  • Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects on cancer cell lines by targeting specific kinases involved in tumor growth. For instance, compounds similar to this one have been evaluated for their ability to inhibit BRAF(V600E) and EGFR pathways, which are crucial in certain cancers .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Studies have demonstrated that pyrazole derivatives can reduce nitric oxide and TNF-alpha levels in various models of inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, highlighting the potential of compounds like 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid.

Study 1: Antitumor Efficacy

A recent study synthesized a series of pyrazole derivatives and tested their cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain pyrazoles exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes in resistant cancer subtypes .

Study 2: Anti-inflammatory Activity

In another investigation, a pyrazole derivative demonstrated significant anti-inflammatory activity by effectively inhibiting lipopolysaccharide (LPS)-induced production of inflammatory mediators in vitro. This suggests that compounds like 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid may serve as potential therapeutic agents for inflammatory diseases .

Comparative Biological Activity

The following table summarizes the biological activities reported for various pyrazole derivatives, including the compound of interest:

Compound NameAntitumor ActivityAnti-inflammatory ActivityOther Activities
1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acidModerateSignificantPotential antimicrobial
5-methylpyrazole derivativeHighModerateAntioxidant
Pyrazole amide derivativeHighLowAntibacterial

Q & A

Q. What are the key synthetic routes for preparing 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid?

The synthesis typically involves multi-step pathways:

  • Step 1 : Introduction of the tert-butoxycarbonyl (Boc) group to protect the azetidine nitrogen, often using di-tert-butyl dicarbonate under basic conditions.
  • Step 2 : Functionalization of the azetidine ring with a pyrazole-carboxylic acid moiety via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for pyrazole ring formation).
  • Step 3 : Deprotection of the Boc group (if required) using acidic conditions (e.g., HCl in dioxane).
    Reaction conditions (temperature, solvent, catalysts) must be optimized to minimize side reactions. Analytical techniques like NMR and HPLC are critical for monitoring intermediates and final product purity .

Q. How do the functional groups in this compound influence its reactivity and applications?

  • tert-Butoxycarbonyl (Boc) : Provides steric protection to the azetidine nitrogen, enhancing stability during synthesis. It can be selectively removed under acidic conditions for further derivatization.
  • Pyrazole-carboxylic acid : Acts as a hydrogen-bond donor/acceptor, enabling interactions with biological targets (e.g., enzymes) or metal catalysts in coordination chemistry.
  • Azetidine ring : Its strained four-membered ring enhances conformational rigidity, which is advantageous in drug design for improving target binding affinity .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : Confirms regiochemistry of the pyrazole ring and Boc group placement. 1^1H and 13^{13}C NMR are used to verify proton environments and carbon frameworks.
  • HPLC : Ensures >95% purity by quantifying residual solvents or unreacted intermediates.
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystals are obtainable): Provides definitive structural confirmation, as demonstrated for analogous pyrazole derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) enhance cross-coupling efficiency for pyrazole formation.
  • Temperature Control : Lower temperatures (−20°C to 0°C) reduce side reactions during Boc protection/deprotection.
  • Workup Strategies : Use of scavengers (e.g., polymer-bound triphenylphosphine) to remove excess reagents .

Q. What stability challenges arise under varying pH and temperature conditions?

  • Acidic Conditions : The Boc group hydrolyzes at pH < 3, releasing CO2_2 and tert-butanol. This limits storage in acidic buffers.
  • Thermal Stability : Decomposition occurs above 150°C, necessitating low-temperature storage (−20°C) for long-term preservation.
  • Light Sensitivity : The pyrazole ring may undergo photodegradation; amber vials are recommended for light-sensitive steps .

Q. How does this compound interact with biological targets such as enzymes?

  • Enzyme Inhibition : The carboxylic acid group chelates metal ions (e.g., Zn2+^{2+}) in metalloenzyme active sites, as seen in similar pyrazole derivatives targeting carbonic anhydrase.
  • Receptor Binding : The azetidine-pyrazole scaffold mimics natural substrates, enabling competitive inhibition. Kinetic assays (e.g., IC50_{50} determination) are used to quantify potency .

Q. What role does this compound play in PROTAC (Proteolysis-Targeting Chimera) design?

  • Linker Component : The carboxylic acid group facilitates conjugation to E3 ligase ligands (e.g., thalidomide), while the azetidine-pyrazole core binds target proteins.
  • Structure-Activity Relationship (SAR) : Modifications to the pyrazole ring (e.g., fluorination) improve proteasome-mediated degradation efficiency. In vitro assays (Western blotting) validate target protein depletion .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Control Experiments : Verify compound purity via HPLC and confirm target engagement using isothermal titration calorimetry (ITC).
  • Assay Conditions : Standardize buffer pH, temperature, and co-factor concentrations (e.g., Mg2+^{2+}) to minimize variability.
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose discrepancies caused by structural analogs .

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